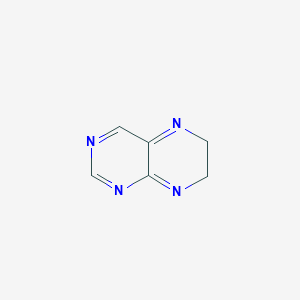
6,7-Dihydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydropteridine is a member of 6,7-dihydropteridines.
Dihydropteridine belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Dihydropteridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydropteridine is primarily located in the cytoplasm and mitochondria.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Inhibition
6,7-Dihydropteridine serves as a substrate for several enzymes, most notably This compound reductase . This enzyme catalyzes the conversion of 5,6,7,8-tetrahydropteridine to this compound, playing a crucial role in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters such as dopamine and serotonin .
Inhibition of Bruton's Tyrosine Kinase (BTK)
Recent studies have identified derivatives of this compound as potent inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell malignancies. For instance, N5-substituted 6,7-dioxo-6,7-dihydropteridine compounds have been shown to exhibit significant inhibitory activity against BTK with IC50 values ranging from 1.9 nM to 236.6 nM .
| Compound | IC50 (nM) | Cellular Activity (IC50 μM) |
|---|---|---|
| 1 | >100 | >100 |
| 6 | 1.9 | 9.37 ± 1.16 |
| 7 | 2.4 | 10.08 ± 1.18 |
| Ibrutinib | - | 6.18 ± 1.44 |
This table summarizes the inhibitory effects of various compounds based on the dihydropteridine scaffold against BTK and their cellular activities against Ramos lymphoma cells.
Therapeutic Implications
The application of this compound derivatives extends into therapeutic domains:
Cancer Treatment
Due to their ability to inhibit BTK effectively, compounds derived from this compound are being explored as potential treatments for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. The selectivity and potency of these compounds suggest they may offer advantages over existing therapies with fewer side effects .
Neurological Disorders
Given the role of tetrahydrobiopterin in neurotransmitter synthesis, manipulating the levels of dihydropteridine could have implications in treating neurological disorders characterized by neurotransmitter deficiencies. Research into the modulation of this pathway could lead to novel therapeutic strategies for conditions such as Parkinson's disease and schizophrenia .
Case Studies and Research Findings
Several studies have documented the effects of dihydropteridine derivatives in both in vitro and in vivo models:
- Study on BTK Inhibition : A study reported that compounds derived from the dihydropteridine scaffold significantly inhibited BTK activity and reduced B-cell proliferation in Ramos cells comparable to the FDA-approved drug Ibrutinib .
- Neurotransmitter Regulation : Research has indicated that alterations in dihydropteridine metabolism can impact dopamine synthesis pathways, suggesting potential therapeutic avenues for mood disorders and schizophrenia .
Eigenschaften
Molekularformel |
C6H6N4 |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
6,7-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |
InChI-Schlüssel |
KVDQMARGGBLIJM-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(=N1)C=NC=N2 |
Kanonische SMILES |
C1CN=C2C(=N1)C=NC=N2 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















